Product packaging for 5-Amino-1,3,4-thiadiazole-2-carbohydrazide(Cat. No.:CAS No. 98022-46-9)

5-Amino-1,3,4-thiadiazole-2-carbohydrazide

Cat. No.: B13115538
CAS No.: 98022-46-9
M. Wt: 159.17 g/mol
InChI Key: UFTNZMWGIOLOKY-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carbohydrazide is a key synthetic intermediate built on the privileged 1,3,4-thiadiazole scaffold, known for its significant role in medicinal chemistry research . The 1,3,4-thiadiazole core is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with low toxicity and high in vivo stability, making it an excellent building block for biologically active molecules . The carbohydrazide functional group on this scaffold provides a highly reactive handle for the synthesis of diverse derivatives, most notably Schiff bases and other heterocyclic compounds, via condensation reactions . This compound offers substantial research value in the design and development of novel therapeutic agents. Derivatives of the 1,3,4-thiadiazole core have demonstrated a wide spectrum of pharmacological activities in scientific studies, including anticonvulsant , antimicrobial , anticancer , and anti-inflammatory properties. The 2-amino-1,3,4-thiadiazole structure is a known pharmacophore for carbonic anhydrase inhibition, a mechanism of action shared by drugs like acetazolamide . Researchers can utilize this carbohydrate derivative to create compound libraries for high-throughput screening against various biological targets, particularly for investigating new central nervous system (CNS) active agents or anti-infectives. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5OS B13115538 5-Amino-1,3,4-thiadiazole-2-carbohydrazide CAS No. 98022-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98022-46-9

Molecular Formula

C3H5N5OS

Molecular Weight

159.17 g/mol

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carbohydrazide

InChI

InChI=1S/C3H5N5OS/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9)

InChI Key

UFTNZMWGIOLOKY-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)N)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide

Retrosynthetic Analysis and Key Precursors for 5-Amino-1,3,4-thiadiazole-2-carbohydrazide

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the core 1,3,4-thiadiazole (B1197879) ring. Key precursors that feature prominently in its synthesis include 2,5-dimercapto-1,3,4-thiadiazole (B142945) and thiosemicarbazide (B42300) derivatives.

Synthesis from 2,5-Dimercapto-1,3,4-thiadiazole via Ester and Hydrazide Intermediates

One established route to the title compound commences with 2,5-dimercapto-1,3,4-thiadiazole. This precursor can be converted to 2,5-dihydrazino-1,3,4-thiadiazole by reacting it with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent under reflux conditions. eprajournals.com Further transformation of this intermediate would be required to introduce the carbohydrazide (B1668358) functionality. Another approach involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with chloroacetic acid and thiosemicarbazide to yield 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole, highlighting the reactivity of the mercapto groups for elaboration. dovepress.com

A general method for producing 2,5-dimercapto-1,3,4-thiadiazole itself involves the reaction of hydrazine hydrate with carbon disulfide and sodium hydroxide (B78521). google.com The resulting salt is then neutralized with an acid to yield the final product. google.com

Synthetic Approaches Involving Thiosemicarbazide and Related Compounds

Thiosemicarbazide and its derivatives are fundamental building blocks for the construction of the 1,3,4-thiadiazole ring. A common and direct method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE). mdpi.comnih.gov This one-pot synthesis proceeds through the formation of an intermediate acylthiosemicarbazide, which then cyclizes to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.com

Variations of this approach include the reaction of thiosemicarbazide with carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide to form intermediates that can be cyclized to 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.comresearchgate.net This mercapto derivative can then be further functionalized to introduce the carbohydrazide group. For instance, it can be reacted with various phenylacetic acid derivatives in the presence of coupling agents like EDC and HOBt to form N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov

The synthesis of 2-amino-1,3,4-thiadiazoles can also be achieved through the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation. organic-chemistry.orgresearchgate.net This method provides a transition-metal-free route to these heterocyclic systems. organic-chemistry.org

Derivatization Strategies of this compound

The presence of both an amino group and a carbohydrazide moiety makes this compound a versatile scaffold for further chemical modifications. These derivatizations are key to exploring its potential applications.

Acylation and Amidation Reactions to Form Novel Conjugates

The amino group on the thiadiazole ring is readily acylated or amidated. For example, bile acid amides of 5-substituted 1,3,4-thiadiazole-2-sulfonamide (B11770387) have been synthesized from various bile acids, demonstrating the feasibility of forming amide bonds at this position. nih.gov Similarly, the synthesis of acridine (B1665455) sulfonamide/carboxamide compounds involves the reaction of an amino acridine intermediate with sulfonyl chlorides and carbamoyl (B1232498) chlorides, further illustrating the reactivity of amino-thiadiazole derivatives in forming amide and sulfonamide linkages. nih.govresearchgate.net

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones, Anhydrides)

The carbohydrazide functional group is highly reactive towards carbonyl compounds, leading to the formation of hydrazones. This is a widely used strategy for derivatization. For instance, carbohydrazides can be condensed with a variety of ketones to afford carbohydrazide derivatives. nih.gov Similarly, condensation with aldehydes leads to the formation of Schiff bases. researchgate.net The reaction of 2-amino-5-substituted-aryl-1,3,4-thiadiazoles with appropriate aldehydes in the presence of an acid catalyst also yields Schiff bases. jocpr.com

Acetic anhydride (B1165640) can be used for the cyclization of thiosemicarbazone derivatives to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov This demonstrates the utility of anhydrides in promoting cyclization reactions of thiadiazole precursors.

The reaction of acid hydrazide derivatives with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 1,3,4-thiadiazole precursors which can be further reacted with aldehydes to synthesize azo compounds. chemmethod.comchemmethod.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactive functional groups on the this compound scaffold can participate in cyclization reactions to form fused heterocyclic systems. For example, the reaction of thiocarbohydrazide (B147625) with dicyandiamide (B1669379) derivatives can lead to the formation of triazino-[2,1-b] nih.govnih.govresearchgate.netthiadiazines after subsequent treatment with α-haloketones. sapub.org While this example starts with thiocarbohydrazide, it illustrates the potential for the hydrazide and amino groups on the target molecule to participate in similar ring-forming reactions.

The cyclization of thiosemicarbazones with acetic anhydride to form dihydro-1,3,4-thiadiazole derivatives is another example of a cyclization reaction involving a thiadiazole precursor. nih.gov

Incorporation of Amino Acid and Dipeptide Moieties

The conjugation of amino acids and dipeptides to the 5-amino-1,3,4-thiadiazole framework is a significant strategy for developing novel compounds with potential biological activities. The carbohydrazide functional group of this compound serves as a key reactive site for such modifications. A common approach involves the reaction of the carbohydrazide with N-protected amino acids or dipeptides.

The synthesis of these conjugates typically proceeds through the formation of an amide bond. The amino group of the amino acid or the N-terminal of the dipeptide is first protected, commonly with a carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The carboxylic acid of the protected amino acid or dipeptide is then activated, for example, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it into a more reactive species such as an acid chloride or an active ester. The activated species is then reacted with the terminal amino group of the carbohydrazide on the thiadiazole ring. The final step involves the deprotection of the amino group to yield the desired amino acid or dipeptide conjugate.

While direct synthesis from this compound is a feasible route, an alternative strategy involves the cyclization of N-(Cbz-aminoacyl)thiosemicarbazides in the presence of an acid catalyst to form the corresponding 1,3,4-thiadiazole derivatives. These can then be further elaborated to incorporate dipeptide moieties. This method has been successfully employed to create chirally pure 1,3,4-thiadiazol-2-yl-substituted amino acids and dipeptides.

Table 1: Examples of Amino Acid and Dipeptide Conjugates of 1,3,4-Thiadiazole Derivatives
Starting MaterialReagentsProductReference
N-(Cbz-aminoacyl)thiosemicarbazides1. H₂SO₄2. N-(Cbz-aminoacyl)- or -dipeptidoylbenzotriazoles1,3,4-Thiadiazol-2-yl-substituted amino acids and dipeptides researchgate.net

Formation of Schiff Base Ligands and Their Derivatives

The primary amino group at the 5-position of the 1,3,4-thiadiazole ring is a nucleophilic center that readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. dergipark.org.trimpactfactor.org This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is often carried out in a suitable solvent like absolute ethanol under reflux conditions. impactfactor.orgresearchgate.net

The formation of Schiff bases from 5-amino-1,3,4-thiadiazole derivatives is a versatile method for introducing a wide range of substituents onto the thiadiazole core. mdpi.com Aromatic aldehydes are frequently used in these reactions, leading to the formation of stable, crystalline products. dergipark.org.trimpactfactor.org The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the Schiff base.

These Schiff base ligands, with their multiple coordination sites (the imine nitrogen, the amino group, and the nitrogen atoms of the thiadiazole ring), are of significant interest in coordination chemistry. They can form stable complexes with various transition metal ions, leading to the creation of novel organometallic compounds with diverse potential applications.

Table 2: Synthesis of Schiff Bases from 5-Amino-1,3,4-thiadiazole Derivatives
5-Amino-1,3,4-thiadiazole DerivativeAldehyde/KetoneReaction ConditionsProductReference
5-Amino-1,3,4-thiadiazole-2-thiol (B144363)Various aromatic aldehydesAbsolute ethanol, glacial acetic acid, reflux (2.5-4 h)Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol researchgate.net
5-Styryl-2-amino-1,3,4-thiadiazoleVarious aromatic aldehydesAbsolute ethanol, glacial acetic acid, reflux (8-10 h)Schiff bases of 5-styryl-2-amino-1,3,4-thiadiazole impactfactor.org
2-Amino-5-aryl-1,3,4-thiadiazoleSubstituted benzaldehydesMicrowave irradiationN-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine researchgate.net

Advanced Synthetic Approaches and Green Chemistry Principles (e.g., Microwave-Assisted Synthesis)

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound derivatives, advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles have gained prominence.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. vjs.ac.vn The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net For instance, the synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles and various benzaldehydes has been efficiently carried out under microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 1,3,4-thiadiazole synthesis, this includes the use of less toxic reagents and solvents, and the development of one-pot synthesis procedures. nih.gov For example, the use of polyphosphate ester (PPE) as a cyclodehydrating agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids offers a safer alternative to hazardous reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov These green approaches are not only environmentally benign but also often offer advantages in terms of operational simplicity and cost-effectiveness.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles
MethodReaction TimeKey FeaturesReference
Conventional Heating~20 hoursRefluxing in the presence of a dehydrating agent like concentrated sulfuric acid. vjs.ac.vn
Microwave-Assisted Synthesis~30 minutesSolvent-free conditions, rapid heating. vjs.ac.vn

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For a compound like 5-Amino-1,3,4-thiadiazole-2-carbohydrazide, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its various structural components.

Key expected vibrational frequencies would include:

N-H stretching vibrations from the primary amine (NH2) and secondary amide/hydrazide (NH) groups, typically appearing in the range of 3100-3500 cm⁻¹.

C=O stretching vibration from the carbohydrazide (B1668358) carbonyl group, which is expected to be a strong band around 1650-1680 cm⁻¹.

C=N and N=N stretching vibrations of the 1,3,4-thiadiazole (B1197879) ring, anticipated in the 1500-1630 cm⁻¹ region.

N-H bending vibrations from the amine and hydrazide groups, typically observed in the 1550-1650 cm⁻¹ range.

C-N stretching vibrations would likely be found in the 1200-1400 cm⁻¹ region.

C-S stretching vibrations associated with the thiadiazole ring, which are generally weaker and appear in the fingerprint region (below 1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Studies

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons:

A broad singlet corresponding to the two protons of the amino (NH₂) group .

One or more broad singlets for the protons of the hydrazide (NH-NH₂) moiety . The chemical shifts of these protons can be highly dependent on solvent and concentration.

The absence of other signals would confirm the simple structure of the core molecule.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon environment:

A signal for the carbonyl carbon (C=O) of the carbohydrazide group, expected to be in the downfield region (typically 160-180 ppm).

Two distinct signals for the two carbons of the 1,3,4-thiadiazole ring . The carbon attached to the amino group (C5) and the carbon attached to the carbohydrazide group (C2) would have different chemical shifts due to their different electronic environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₃H₅N₅OS). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of characteristic fragments such as the hydrazide group or parts of the thiadiazole ring.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Bond lengths and bond angles of all atoms in the molecule.

The planarity of the 1,3,4-thiadiazole ring.

The conformation of the carbohydrazide side chain.

The intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a standard method to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₃H₅N₅OS to verify the purity and elemental composition of the synthesized compound.

ElementTheoretical Percentage
Carbon (C)22.64%
Hydrogen (H)3.17%
Nitrogen (N)44.00%
Oxygen (O)10.05%
Sulfur (S)20.14%

Investigations into the Biological Activities of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide Derivatives in Vitro Methodologies

Anti-inflammatory Activity

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus have been explored for their anti-inflammatory properties through various in vitro and in vivo models. dovepress.comsphinxsai.comajrconline.org

Specific studies evaluating the anti-inflammatory activity of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide derivatives using the Human Red Blood Cells (HRBC) membrane stabilization assay were not prominently found in the reviewed literature. This in vitro method is often employed to assess anti-inflammatory potential, as the stabilization of the erythrocyte membrane is analogous to the stabilization of lysosomal membranes, which plays a crucial role in the inflammatory process.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. srce.hr It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. srce.hr

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally related to the carbohydrazide (B1668358) core, were synthesized and evaluated for their ability to inhibit COX enzymes. srce.hr An in vitro colorimetric COX inhibitor screening assay was utilized to determine the 50% inhibitory concentration (IC₅₀) for both ovine COX-1 and COX-2. The results indicated that these compounds are highly selective inhibitors of the COX-2 isoform. srce.hr

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1 >1000.22>454
Derivative 2 >1000.18>555
Derivative 3 >1000.36>277
Celecoxib (Standard) 350.11318

Data sourced from a study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives. srce.hr

Enzyme Inhibition Studies

The 1,3,4-thiadiazole scaffold has been incorporated into a multitude of derivatives to explore their inhibitory potential against a range of clinically relevant enzymes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. tandfonline.com Its inhibition is a primary therapeutic strategy for managing conditions like Alzheimer's disease. tbzmed.ac.irtbzmed.ac.ir Numerous 1,3,4-thiadiazole derivatives have demonstrated potent in vitro AChE inhibitory activity, often evaluated using the Ellman's spectrophotometric method. tandfonline.comtandfonline.com

Research has shown that certain N-(benzothiazol-2-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamides exhibit AChE inhibition with IC₅₀ values in the low micromolar range. tandfonline.com In another study, a series of benzamide (B126) derivatives bearing the 1,3,4-thiadiazole nucleus displayed remarkable potency, with some compounds showing activity in the nanomolar range. tbzmed.ac.irtbzmed.ac.ir For instance, a derivative with a fluorine atom on the meta position of a phenyl ring was identified as the most active in its series, with an IC₅₀ value of 1.82 ± 0.6 nM, significantly more potent than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). tbzmed.ac.irtbzmed.ac.ir

Kinetic studies performed on a highly potent (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound (IC₅₀ = 0.053 μM) revealed it to be a mixed-type inhibitor of AChE. tandfonline.com

Derivative SeriesTarget EnzymeIC₅₀ Range / ValueReference DrugReference IC₅₀
Indole based ThiadiazolesAChE0.15 - 32.10 µMDonepezil0.21 ± 0.12 µM
Indole based ThiadiazolesBuChE0.20 - 37.30 µMDonepezil0.30 ± 0.32 µM
Benzamide bearing ThiadiazolesAChE1.82 ± 0.6 nM (most potent)Donepezil0.6 ± 0.05 µM
(Thiadiazol-2-yl)benzene-1,3-diolsAChE0.053 µM (most potent)DonepezilNot specified

Data compiled from multiple studies. tbzmed.ac.irtbzmed.ac.irtandfonline.comnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and other disorders. drugbank.com Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), a close structural analogue of the carbohydrazide, are well-established as potent inhibitors of human carbonic anhydrase (hCA) isozymes. nih.govsemanticscholar.org

In vitro studies have demonstrated that these derivatives can effectively inhibit cytosolic isozymes hCA I and hCA II, as well as other isoforms like hCA IV and hCA VII. nih.govnih.gov For example, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed IC₅₀ values for hydratase activity ranging from 3.25 to 4.75 µM for hCA-I and from 0.055 to 2.6 µM for hCA-II. nih.gov Other studies have reported even higher potency, with inhibition constants (Kᵢ) in the nanomolar range. Certain derivatives demonstrated significant inhibitory activity against hCA I (Kᵢ range: 3–12 nM), hCA II (Kᵢ range: 0.20–5.96 nM), and hCA IX (Kᵢ range: 3–45 nM). semanticscholar.org Notably, many of these new derivatives show a preferential inhibition of hCA-II over hCA-I and are often more potent than the parent compound and the standard drug Acetazolamide. nih.govnih.gov

Derivative SeriesIsozyme TargetActivity TypePotency Range / Value
Pyrazole AmideshCA IIC₅₀3.25 - 4.75 µM
Pyrazole AmideshCA IIIC₅₀0.055 - 2.6 µM
Pyrylium Salt DerivativeshCA IKᵢ3 - 12 nM
Pyrylium Salt DerivativeshCA IIKᵢ0.20 - 5.96 nM
Pyrylium Salt DerivativeshCA IXKᵢ3 - 45 nM
Acridine (B1665455) CarboxamideshCA IIKᵢ7.9 nM (most potent)
Bile Acid AmideshCA IIKᵢ66 - 190 nM

Data compiled from multiple studies. semanticscholar.orgnih.govnih.govnih.gov

Inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for breaking down carbohydrates into absorbable glucose. nih.gov Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro inhibitory effects on these enzymes.

One study on a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues found excellent inhibitory activity against α-glucosidase. nih.gov The most potent analogues in this series exhibited IC₅₀ values as low as 1.10 ± 0.10 μM, which was significantly more effective than the standard drug acarbose (B1664774) (IC₅₀ = 11.50 ± 0.30 μM). nih.gov Another investigation of 1,3,4-thiadiazole derivatives based on 3-aminopyridin-2(1H)-ones also showed significant inhibitory activity against α-glucosidase, with up to 95.0% inhibition observed. nih.govresearchgate.net A derivative containing a benzoic acid linker showed an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM) in that specific assay. nih.govresearchgate.netmdpi.com

Derivative SeriesTarget EnzymeIC₅₀ ValueStandard DrugStandard IC₅₀
Schiff Base Analoguesα-Glucosidase1.10 ± 0.10 µM Acarbose11.50 ± 0.30 µM
Schiff Base Analoguesα-Glucosidase1.30 ± 0.10 µMAcarbose11.50 ± 0.30 µM
Schiff Base Analoguesα-Glucosidase2.20 ± 0.10 µMAcarbose11.50 ± 0.30 µM
3-Aminopyridinone Derivativesα-Glucosidase3.66 mM Acarbose13.88 mM
3-Aminopyridinone Derivativesα-Glucosidase6.70 mMAcarbose13.88 mM

Data compiled from multiple studies. nih.govnih.govresearchgate.netmdpi.com

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition can disrupt cellular respiration, making it a key target for the development of fungicides. Research into 1,3,4-thiadiazole derivatives has identified their potential as SDH inhibitors.

In a study focused on novel L-carvone-based 1,3,4-thiadiazole-amide derivatives, compounds were evaluated for their antifungal activity and their ability to inhibit SDH. nih.gov One particular derivative, compound 4b, demonstrated higher SDH-inhibition activity with an IC50 value of 3.38 μM compared to the commercial SDHI fungicide, boscalid, which had an IC50 of 7.02 μM. nih.gov Molecular docking simulations further suggested that this compound binds to the active site of SDH in a manner similar to boscalid. nih.gov While this research was not conducted on this compound specifically, it highlights the potential of the broader 1,3,4-thiadiazole scaffold to effectively target and inhibit this vital fungal enzyme. The fungicidal action of the structurally related 1,3,4-oxadiazole (B1194373) scaffold has also been attributed to SDH inhibition. nih.govresearchgate.net

Table 1: In Vitro SDH Inhibition Data for 1,3,4-Thiadiazole Derivatives

Compound Target Organism/Enzyme IC50 (μM) Reference Compound Reference IC50 (μM)

Enoyl-ACP Reductase (ENR) Inhibition

Enoyl-acyl carrier protein (ENR) reductase is a vital enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. It is the primary target for the front-line antitubercular drug isoniazid. The inhibition of ENR disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Consequently, ENR is a significant target for the development of new antibacterial agents.

The 1,3,4-thiadiazole nucleus has been identified as an excellent scaffold for designing novel ENR inhibitors. researchgate.net Researchers have designed and synthesized various series of 1,3,4-thiadiazole derivatives to explore their potential as ENR inhibitors. For instance, a series of 5-phenyl-substituted 1,3,4-thiadiazoles linked to a furan (B31954) moiety were designed based on the structural features of known ENR inhibitors. researchgate.net Virtual screening protocols that combine 3D-QSAR models with molecular docking have been employed to identify new 1,3,4-thiadiazole-based compounds with high predicted binding affinity and inhibitory activity against ENR. physchemres.org These computational studies help in understanding the necessary chemical features for effective enzyme inhibition, guiding the synthesis of more potent derivatives. physchemres.org

Antioxidant Activity (e.g., Free Radical Scavenging Assays such as DPPH, ABTS)

Derivatives of 5-amino-1,3,4-thiadiazole have been investigated for their antioxidant properties using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

The DPPH assay involves a stable free radical that produces a deep violet color in solution; when reduced by an antioxidant, the color fades. derpharmachemica.com The ABTS assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. researchgate.net

In one study, a series of thirteen novel 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and screened for antioxidant activity using both DPPH and ABTS tests. researchgate.net The results showed that three of the synthesized compounds exhibited particularly high antioxidant activities, suggesting their potential as lead compounds for the design of new antioxidant agents. researchgate.net Other studies have also confirmed the radical scavenging potential of various 1,3,4-thiadiazole derivatives through the DPPH assay, with some compounds showing good scavenging activity. derpharmachemica.comresearchgate.net The antioxidant capacity is often influenced by the specific substituents attached to the thiadiazole ring.

Table 2: In Vitro Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

Assay Method Compound Series Observation
DPPH Radical Scavenging 5-substituted-1,3,4-thiadiazole-2-thiols Three compounds (3b, 3d, 3h) showed very high antioxidant activity. researchgate.net
ABTS Radical Scavenging 5-substituted-1,3,4-thiadiazole-2-thiols The same three compounds (3b, 3d, 3h) demonstrated very high antioxidant activity. researchgate.net

Other Reported Biological Activities (e.g., Antidepressant, Anticonvulsant)

Beyond enzyme inhibition and antioxidant effects, derivatives of 5-amino-1,3,4-thiadiazole have shown significant potential as central nervous system (CNS) agents, particularly as antidepressants and anticonvulsants.

Antidepressant Activity: Several studies have explored the antidepressant-like effects of this class of compounds. A series of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) were synthesized and evaluated for their antidepressant activity. nih.gov Two compounds, in particular, demonstrated significant activity, reducing immobility time in preclinical models by 77.99% and 76.26%, respectively, which was comparable to the standard drug imipramine (B1671792) (82%). nih.gov Further research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives also identified compounds with marked antidepressant and anxiolytic properties. acs.org

Anticonvulsant Activity: The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the search for new anticonvulsant drugs. arjonline.org Derivatives are typically evaluated using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. researchgate.netfrontiersin.org

A synthesized Schiff base of 5-amino-1,3,4-thiadiazole-2-thiol showed potent activity in both MES and PTZ models without signs of neurotoxicity. researchgate.net In another study, a derivative, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one}, showed 85.44% inhibition in both MES and scPTZ tests. frontiersin.org The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is believed to involve the prevention of neuron firing through the GABAergic pathway. nih.gov

Table 3: In Vitro/In Vivo Antidepressant and Anticonvulsant Activity of Selected 5-Amino-1,3,4-thiadiazole Derivatives

Activity Compound Derivative Model/Test Key Finding
Antidepressant 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole Forced Swim Test 77.99% decrease in immobility time. nih.gov
Antidepressant 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole Forced Swim Test 76.26% decrease in immobility time. nih.gov
Anticonvulsant 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol MES & scPTZ Showed significant protection in both models. researchgate.net

Structure Activity Relationship Sar Analysis of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide Derivatives

Influence of Substituents at Thiadiazole Ring Positions (C-2, C-5) on Biological Activity

The biological activity of 5-amino-1,3,4-thiadiazole derivatives is significantly modulated by the nature and position of substituents on the thiadiazole ring, particularly at the C-2 and C-5 positions. The amino group at the C-5 position is a key feature, often essential for the observed biological effects, while modifications at the C-2 position, typically involving the carbohydrazide (B1668358) moiety, allow for extensive structural diversification.

Research has demonstrated that the substitution pattern on the thiadiazole ring can profoundly impact the pharmacological profile of the resulting compounds. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, it was observed that compounds substituted with a methyl group at the C-5 position displayed higher diuretic activity compared to those with an amino group at the same position. mdpi.com Conversely, other studies have highlighted that the presence of an amine group at C-5 is crucial for the diuretic and antimicrobial properties of certain derivatives. mdpi.comdovepress.com

The nature of the substituent at the C-5 position can also dictate the type and potency of antimicrobial activity. For example, the introduction of a phenyl ring at C-5 often leads to compounds with notable antibacterial and antifungal properties. The electronic properties of substituents on this phenyl ring are critical; halogenated derivatives, such as those with chloro and fluoro groups, tend to exhibit enhanced antibacterial activity, particularly against Gram-positive bacteria. dovepress.com In contrast, the presence of oxygenated substituents, like hydroxyl or methoxy (B1213986) groups, on the phenyl ring appears to confer significant antifungal activity. dovepress.com

The amino group at C-5 can also be a point of modification. For example, arylamino substituents at this position can alter the antimicrobial spectrum of the compounds. dovepress.com The substitution of the amino group can, however, sometimes lead to a decrease in activity, suggesting that the free amino group is a key pharmacophoric feature for certain biological targets. dovepress.com

Table 1: Influence of C-5 Substituents on the Biological Activity of 5-Amino-1,3,4-thiadiazole Derivatives

Substituent at C-5Observed Biological ActivityKey Findings
Methyl GroupDiureticShowed higher diuretic activity compared to an amino group at the same position. mdpi.com
Amino GroupDiuretic, AntimicrobialConsidered a potent diuretic agent in some derivatives. mdpi.com A free amino group can be crucial for antibacterial activity. dovepress.com
Substituted Phenyl RingAntimicrobialHalogenated phenyl groups enhance antibacterial activity, while oxygenated substituents impart antifungal properties. dovepress.com
Arylamino GroupAntimicrobialThe nature of the aryl group can modulate the antimicrobial spectrum. dovepress.com

Impact of Linked Heterocyclic Moieties on Pharmacological Profile and Potency

The pharmacological profile and potency of 5-amino-1,3,4-thiadiazole-2-carbohydrazide derivatives can be significantly enhanced by linking other heterocyclic moieties to this core structure. This molecular hybridization approach aims to combine the pharmacophoric features of different heterocyclic rings to create novel compounds with improved biological activity, selectivity, and pharmacokinetic properties.

For instance, the conjugation of the 5-amino-1,3,4-thiadiazole scaffold with isatin (B1672199) has yielded derivatives with promising polypharmacological activities, including antiproliferative effects against various cancer cell lines. nih.gov Similarly, linking a pyrazole (B372694) moiety to a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) core has led to potent inhibitors of human carbonic anhydrase isoenzymes, with some derivatives showing preferential inhibition of hCA-II over hCA-I. nih.gov

The incorporation of an acridine (B1665455) ring system has also been explored, resulting in hybrid molecules with significant carbonic anhydrase inhibitory activity. nih.gov In another study, the fusion of a benzothiazole (B30560) ring with the 1,3,4-thiadiazole core produced hybrids that were evaluated as cyclooxygenase (COX) inhibitors, with some compounds showing selective inhibition of COX-1. researchgate.net

The antimicrobial activity of 5-amino-1,3,4-thiadiazole derivatives can also be amplified by the introduction of other heterocyclic rings. For example, derivatives bearing an imidazole (B134444) moiety have been investigated for their antitubercular activity. dovepress.com The combination of multiple heterocyclic systems can lead to synergistic effects, resulting in compounds with enhanced potency and a broader spectrum of activity.

Table 2: Pharmacological Profile of 5-Amino-1,3,4-thiadiazole Derivatives Linked to Other Heterocycles

Linked HeterocycleTarget/ActivityNotable Observations
IsatinAntiproliferativeExhibited activity against human breast and colorectal cancer cell lines. nih.gov
PyrazoleCarbonic Anhydrase InhibitionDerivatives showed potent inhibition of hCA-I and hCA-II, with some being more selective for hCA-II. nih.gov
AcridineCarbonic Anhydrase InhibitionHybrid compounds demonstrated potent inhibition of various human carbonic anhydrase isoforms. nih.gov
BenzothiazoleCyclooxygenase (COX) InhibitionSome hybrids were identified as selective COX-1 inhibitors. researchgate.net
ImidazoleAntitubercularInvestigated as potential agents against Mycobacterium tuberculosis. dovepress.com

Correlation between Specific Structural Features and Enzyme Inhibitory Potency

A significant area of research for this compound derivatives is their potential as enzyme inhibitors. The specific structural features of these molecules play a crucial role in determining their binding affinity and inhibitory potency against various enzymes.

Carbonic Anhydrase Inhibition: Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide are well-known inhibitors of carbonic anhydrases (CAs). The sulfonamide group is a key zinc-binding group, essential for the inhibitory activity. The substitution pattern on the thiadiazole ring and the nature of any appended moieties can significantly influence the inhibitory potency and isoform selectivity. For example, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been shown to be more potent inhibitors of hCA-II than the parent compound. nih.gov

α-Glucosidase Inhibition: More recently, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In one study, derivatives containing various acidic linkers were synthesized, with some compounds exhibiting significantly higher inhibitory activity than the reference drug acarbose (B1664774). mdpi.com A derivative with a benzoic acid linker showed a particularly low IC50 value, highlighting the importance of this structural feature for potent α-glucosidase inhibition. mdpi.com

Kinase Inhibition: The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has also been utilized in the design of kinase inhibitors for cancer therapy. By hybridizing this scaffold with other known kinase inhibitor pharmacophores, researchers have developed potent inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2). vensel.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the kinase, revealing key interactions with specific amino acid residues. vensel.org

Table 3: Enzyme Inhibitory Potency of 5-Amino-1,3,4-thiadiazole Derivatives

Enzyme TargetKey Structural Features for InhibitionReported Potency (Examples)
Carbonic Anhydrase (hCA-I, hCA-II)Sulfonamide group, pyrazole carboxamide moietyIC50 values in the low micromolar to nanomolar range. nih.gov
α-GlucosidaseAcidic linkers (e.g., butanoic acid, benzoic acid)IC50 values significantly lower than the reference drug acarbose. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2)Molecular hybridization with known kinase inhibitor pharmacophoresPotent inhibition with IC50 values in the nanomolar range. vensel.org

Rational Design Principles for Enhanced Biological Efficacy and Selectivity

The development of this compound derivatives with enhanced biological efficacy and selectivity is guided by several rational design principles. These principles are derived from a comprehensive understanding of the SAR of this class of compounds and the structural biology of their molecular targets.

One key strategy is molecular hybridization , which involves combining the 5-amino-1,3,4-thiadiazole scaffold with other pharmacologically active moieties. nih.govvensel.org This approach aims to create hybrid molecules that can interact with multiple biological targets or exhibit synergistic effects, leading to improved therapeutic outcomes.

Another important principle is the use of the 1,3,4-thiadiazole ring as a bioisostere for other cyclic structures, such as oxadiazole, thiazole (B1198619), or even a phenyl ring. dovepress.comnih.gov Bioisosteric replacement can lead to compounds with improved pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability, while retaining or improving biological activity.

Structure-based drug design is also a powerful tool in the development of these derivatives, particularly for enzyme inhibitors. By using techniques like molecular docking, researchers can predict the binding modes of novel compounds within the active site of a target enzyme. vensel.org This allows for the rational design of modifications that can enhance binding affinity and selectivity.

Finally, the systematic exploration of substituent effects at the C-2 and C-5 positions of the thiadiazole ring remains a fundamental aspect of the rational design process. By carefully selecting substituents with specific electronic and steric properties, it is possible to fine-tune the biological activity of the resulting compounds and optimize their pharmacological profile. mdpi.comdovepress.com

Computational Chemistry and Molecular Modeling Studies of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide and Its Interactions

Molecular Docking Simulations with Biological Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Derivatives of the 5-amino-1,3,4-thiadiazole scaffold have been the subject of numerous docking studies against a variety of biological targets, including cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), enoyl-acyl carrier protein reductase (ENR), and succinate dehydrogenase (SDH), to explore their therapeutic potential.

Analysis of Binding Sites and Intermolecular Interaction Mechanisms

The effectiveness of a ligand's binding to a protein is largely determined by the types and number of intermolecular interactions it forms within the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For derivatives of 5-amino-1,3,4-thiadiazole, molecular docking studies have revealed key interactions that contribute to their binding affinity and selectivity for various enzymes. For instance, in studies with acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, the 1,3,4-thiadiazole (B1197879) ring has been shown to engage in crucial interactions. The nitrogen atoms of the thiadiazole ring and the amino group can act as hydrogen bond acceptors and donors, respectively, forming hydrogen bonds with key amino acid residues in the active site of AChE.

In the context of anti-inflammatory research, docking studies of 1,3,4-thiadiazole derivatives with the COX-2 enzyme have highlighted the importance of the sulfonamide group, often present in active compounds, which can interact with the specific side pocket of the COX-2 active site, conferring selectivity over the COX-1 isoform. The aromatic parts of these molecules often engage in hydrophobic interactions with nonpolar residues in the active site.

Similarly, in the search for novel antimicrobial agents, the interactions of 5-amino-1,3,4-thiadiazole derivatives with enzymes like enoyl-acyl carrier protein reductase (ENR) are investigated. Hydrogen bonding with catalytic residues and hydrophobic interactions with the surrounding pocket are typically observed, providing a basis for their inhibitory activity.

Prediction of Binding Affinities and Docking Scores

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target protein. These scores are often expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.

Derivative ClassTarget ProteinPredicted Binding Affinity / Docking Score (kcal/mol)Reference Compound
Isatin (B1672199) Appended 5-amino-1,3,4-thiadiazolesLanosterol 14 alpha-demethylase-9.6 to -9.7Itraconazole
1,3,4-Thiadiazole-thiazolidinone hybridsCyclooxygenase-2 (COX-2)Comparable to CelecoxibCelecoxib
Drug-1,3,4-thiadiazole conjugatesAcetylcholinesterase (AChE)Significantly lower than NeostigmineNeostigmine
1,3,4-Thiadiazole derivativesVEGFR-2-8.286 to -8.630Tivozanib nih.gov

This table presents representative data for derivatives of 5-amino-1,3,4-thiadiazole and is intended to be illustrative of the potential binding affinities.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.net These studies provide a deeper understanding of the intrinsic properties of a compound like 5-Amino-1,3,4-thiadiazole-2-carbohydrazide, which can be correlated with its biological activity.

DFT calculations can be used to determine a variety of molecular properties, including:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Distribution of electron density: Identifying electron-rich and electron-poor regions of the molecule, which are crucial for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): This mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), DFT studies have been used to analyze their structural and vibrational properties, showing good agreement with experimental data from infrared and Raman spectroscopy. researchgate.net Such calculations aid in confirming the structure of synthesized compounds and provide a basis for understanding their reactivity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and for understanding the conformational changes that may occur upon binding.

An MD simulation of a this compound derivative complexed with a target protein would typically involve:

Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Calculating the forces between all atoms at each time step.

Using these forces to predict the new positions and velocities of the atoms.

By analyzing the trajectory of the simulation, researchers can assess:

The stability of the ligand in the binding site: This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD suggests that the ligand remains bound in its initial docked pose.

The flexibility of different parts of the protein and ligand: The root-mean-square fluctuation (RMSF) of atoms can highlight which regions are more mobile.

The persistence of key intermolecular interactions: MD simulations can show whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation.

While specific MD simulation studies on this compound are not widely reported, the application of this technique to other 1,3,4-thiadiazole derivatives has been instrumental in validating docking results and providing a more realistic model of the binding event. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in rational drug design and is used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target.

A pharmacophore model for a target like COX-2 or AChE can be developed based on the known interactions of a series of active ligands, including 5-amino-1,3,4-thiadiazole derivatives. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening.

The general workflow for pharmacophore modeling and virtual screening involves:

Feature Identification: Defining the key chemical features responsible for biological activity.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.

Database Screening: Searching large compound libraries to find molecules that fit the pharmacophore model.

Hit Selection and Experimental Testing: Promising candidates identified through virtual screening are then synthesized and tested experimentally to confirm their activity.

This approach has been successfully applied to the discovery of novel inhibitors based on the 1,3,4-thiadiazole scaffold for various therapeutic targets. nih.gov

Coordination Chemistry of 5 Amino 1,3,4 Thiadiazole 2 Carbohydrazide Derived Ligands

Synthesis of Transition Metal Complexes (e.g., with Co(II), Ni(II), Cu(II), Zn(II), Cr(III))

The synthesis of transition metal complexes with ligands derived from 5-amino-1,3,4-thiadiazole-2-carbohydrazide is typically achieved through the reaction of the ligand with the corresponding metal salts in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The resulting complexes are frequently solids that can be isolated by filtration.

For instance, complexes of Co(II), Ni(II), and Cu(II) have been prepared and characterized. nih.govnih.govresearchgate.net The synthesis often involves refluxing a solution of the ligand and the metal salt, leading to the precipitation of the complex. The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The nature of the anion from the metal salt (e.g., chloride, sulfate, nitrate) can also influence the final structure of the complex, sometimes participating in the coordination sphere. Similarly, Schiff-Mannich bases derived from related 2-amino-5-mercapto-1,3,4-thiadiazole have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), and Au(III). jmchemsci.com

The synthesis of Cr(III) and Ni(II) complexes with a Schiff base derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and 5-hydroxymethylfurfural (B1680220) has also been reported, highlighting the versatility of this class of ligands in coordinating with various transition metals. jmchemsci.com

Table 1: Examples of Synthesized Transition Metal Complexes
Metal IonLigand DerivativeGeneral FormulaReference
Co(II)5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole[Co2LCl4]n nih.govresearchgate.net
Ni(II)5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazoleNiL2Cl2 nih.govresearchgate.net
Cu(II)5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazoleCuL2(OH)2 nih.govresearchgate.net
Zn(II)2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)[Zn(L)Cl]·H2O researchgate.net
Cr(III)(E)-(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol)- jmchemsci.com

Ligand Behavior and Chelation Modes of the Thiadiazole-Carbohydrazide System

Ligands derived from the this compound framework are known for their flexible coordination behavior, acting as bidentate, tridentate, or even pentadentate ligands. The specific chelation mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific substituents on the ligand.

Commonly, coordination occurs through the nitrogen atom of the thiadiazole ring and the exocyclic amino or imino nitrogen, and/or the sulfur atom of the thiadiazole ring. The carbohydrazide (B1668358) moiety provides additional donor sites in the form of the carbonyl oxygen and the hydrazinic nitrogen atoms. Infrared (IR) spectroscopy is a key tool for elucidating the coordination mode. A shift in the C=N and N-N stretching frequencies in the IR spectrum of the complex compared to the free ligand indicates the involvement of these groups in coordination.

For example, in some complexes, the ligand may coordinate as a bidentate ligand through the thiadiazole ring nitrogen and the azomethine nitrogen of the Schiff base. In other cases, it can act as a tridentate ligand, with the carbonyl oxygen also participating in the coordination. The potential for the thione form of the carbohydrazide moiety to coordinate through the sulfur atom adds another layer of complexity and versatility to the chelation behavior of these ligands. Studies on related thiadiazole derivatives have shown coordination through the nitrogen atoms of the ligand, with the thiadiazole and pyridyl rings being approximately coplanar. researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and analytical methods is employed to characterize the structure and properties of the synthesized metal complexes. Elemental analysis provides the empirical formula of the complexes, while molar conductance measurements in solvents like DMSO or DMF help to determine whether the complexes are electrolytic or non-electrolytic in nature. jmchemsci.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. For instance, a shift in the ν(C=N) band of the thiadiazole ring and the ν(C=O) and ν(N-H) bands of the carbohydrazide moiety are indicative of coordination through these groups. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jmchemsci.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. For example, octahedral and tetragonal geometries have been proposed for Ni(II) and Cu(II) complexes, respectively, based on their electronic spectra. researchgate.net

Magnetic Susceptibility Measurements: Magnetic moment measurements help in determining the number of unpaired electrons in the metal ion, which in turn provides insights into the geometry and bonding in the complex.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Table 2: Spectroscopic Data and Proposed Geometries for Selected Complexes
ComplexKey IR Bands (cm⁻¹)Electronic Spectra (nm)Proposed GeometryReference
Co(II) Complex--Square-planar researchgate.net
Ni(II) Complex--Tetrahedral researchgate.net
Cu(II) Complex--Square-pyramidal researchgate.net
Zn(II) Complex--Octahedral researchgate.net

Theoretical Studies of Complex Geometries and Electronic Structures

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental data and provide a deeper understanding of the geometries and electronic structures of these metal complexes. These theoretical studies can predict the most stable geometry of a complex, calculate bond lengths and angles, and analyze the nature of the metal-ligand bonding.

Molecular modeling can be used to visualize the three-dimensional structure of the complexes and to understand the spatial arrangement of the ligands around the metal center. researchgate.net Theoretical calculations can also provide insights into the electronic properties of the complexes, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), which are important for understanding their reactivity and potential biological activity. Theoretical investigations using the PM3 method have been employed to study the electrostatic potential of related ligands to identify the most active sites for coordination. jmchemsci.com

Impact of Metal Complexation on Biological Activities (e.g., antimicrobial, enzyme inhibition)

A significant driving force for the synthesis of transition metal complexes of this compound derivatives is the potential for enhanced biological activity compared to the free ligands. The process of chelation can significantly alter the physicochemical properties of the organic ligand, such as its lipophilicity, which can lead to improved penetration through cell membranes of microorganisms.

Antimicrobial Activity: Many studies have shown that the metal complexes of thiadiazole derivatives exhibit enhanced antimicrobial activity against various bacterial and fungal strains compared to the parent ligands. dovepress.com For example, Co(II), Ni(II), and Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have shown in vitro antifungal activity against Aspergillus and Candida species. nih.govnih.govresearchgate.net The enhanced activity of the metal complexes is often attributed to the theory of overtone's concept and chelation theory. According to this, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups and possible π-electron delocalization over the whole chelate ring. This increased lipophilicity enhances the penetration of the complexes into the lipid membranes and blocks the metal binding sites in the enzymes of microorganisms.

Enzyme Inhibition: Certain metal complexes of thiadiazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase (CA). nih.gov For instance, coordination compounds of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 1,3,4-thiadiazole-2,5-disulfonamide were found to be much stronger CA inhibitors than the parent ligand. nih.gov The inhibition mechanism is thought to involve the binding of the complex to the active site of the enzyme, thereby blocking its catalytic activity. The geometry of the complex and the nature of the metal ion play a crucial role in determining the inhibitory potency.

Future Perspectives and Emerging Research Directions

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally involved methods that can be time-consuming and utilize hazardous reagents. The future in this area is geared towards the adoption of green chemistry principles to create more sustainable and efficient synthetic pathways.

Advanced methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are at the forefront of these developments. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. For instance, microwave irradiation has been successfully employed in the solvent-free synthesis of various 2-amino-1,3,4-thiadiazole (B1665364) derivatives, showcasing the potential for rapid and efficient production. Similarly, ultrasound irradiation provides an eco-friendly approach, often leading to higher yields and simpler work-up procedures under milder conditions.

Another promising avenue is the development of one-pot, multi-component reactions . These reactions, where multiple starting materials are combined in a single flask to form the final product through a cascade of reactions, are highly efficient and atom-economical. The use of environmentally benign catalysts and solvents, such as polyphosphate ester (PPE) as a cyclodehydration agent, is also being explored to replace toxic additives like phosphorus oxychloride or thionyl chloride.

Synthetic MethodologyKey Advantages
Microwave-Assisted SynthesisRapid reaction rates, higher yields, solvent-free options
Ultrasound-Assisted SynthesisMilder reaction conditions, improved yields, eco-friendly
One-Pot ReactionsHigh efficiency, atom economy, reduced waste
Green Catalysts (e.g., PPE)Avoidance of toxic reagents, safer reaction profiles

Exploration of New Biological Targets and Novel Mechanisms of Action

Derivatives of the 5-amino-1,3,4-thiadiazole scaffold have been investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net Future research will likely focus on identifying and validating novel biological targets to expand their therapeutic potential.

One area of emerging interest is the targeting of specific enzymes involved in disease pathogenesis. For example, derivatives of the related 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown potent inhibitory activity against various isoforms of carbonic anhydrase , an enzyme implicated in conditions like glaucoma and certain types of cancer. nih.govnih.gov Further exploration could uncover selective inhibitors among the carbohydrazide (B1668358) series for different carbonic anhydrase isoforms.

In the realm of oncology, 1,3,4-thiadiazole derivatives are being investigated as inhibitors of various protein kinases , such as Bcr-Abl, which are crucial for the growth and proliferation of cancer cells. nih.gov The carbohydrazide moiety offers a versatile point for modification to achieve specificity for different kinase active sites. Additionally, the induction of apoptosis (programmed cell death) is a key mechanism of action for many anticancer drugs, and future studies will likely delve deeper into the specific apoptotic pathways triggered by these compounds.

Other potential targets that are being explored for 1,3,4-thiadiazole derivatives include acetylcholinesterase for the treatment of Alzheimer's disease and cannabinoid receptors for obesity. mdpi.com The unique structural features of 5-amino-1,3,4-thiadiazole-2-carbohydrazide could be leveraged to design novel ligands for these and other G-protein coupled receptors.

Integration of Multi-Omics Approaches in Activity Profiling

To gain a more comprehensive understanding of the biological effects of this compound derivatives, the integration of multi-omics technologies is a critical future direction. These approaches, which include genomics, proteomics, and metabolomics, allow for a systems-level view of how a compound affects cellular processes.

Pharmacoproteomics , the application of proteomics to pharmacology, can be instrumental in elucidating the mechanism of action, identifying off-target effects, and discovering biomarkers of drug response. By analyzing changes in the proteome of cells or tissues upon treatment with a this compound derivative, researchers can map the signaling pathways that are modulated.

Metabolomics , the study of small molecule metabolites, can provide insights into the metabolic reprogramming induced by these compounds. This is particularly relevant for diseases like cancer and metabolic disorders where cellular metabolism is significantly altered.

The integration of these multi-omics datasets can help to build comprehensive models of drug action, leading to more informed drug development decisions. While the direct application of multi-omics to this compound is still an emerging area, the broader application of these techniques in drug discovery highlights their immense potential for characterizing the activity profiles of these promising compounds. nih.gov

Rational Design and Optimization of Highly Potent and Selective Derivatives

The future of developing therapeutic agents based on the this compound scaffold lies in the principles of rational drug design . This approach involves the use of computational tools and a deep understanding of structure-activity relationships (SAR) to design molecules with improved potency, selectivity, and pharmacokinetic properties.

Molecular hybridization is a key strategy, where the this compound core is combined with other known pharmacophores to create hybrid molecules with enhanced or dual activities. This has been successfully applied in the design of anticancer agents by combining the thiadiazole scaffold with moieties from known tyrosine kinase inhibitors. vensel.org

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the lead compound influence its biological activity. Systematic modifications of the carbohydrazide side chain and the amino group on the thiadiazole ring will be crucial in mapping the key structural features required for interaction with specific biological targets. For instance, studies on related 1,3,4-thiadiazoles have shown that substitutions on the phenyl rings can significantly impact their activity as secretin receptor agonists. nih.gov

Molecular docking and other computational modeling techniques are invaluable tools in rational design. These methods can predict the binding modes of designed compounds within the active site of a target protein, allowing for the prioritization of molecules for synthesis and biological evaluation. This in silico screening can significantly accelerate the discovery of potent and selective inhibitors.

Design StrategyDescription
Molecular HybridizationCombining the core scaffold with other pharmacophores to create hybrid molecules.
Structure-Activity Relationship (SAR)Systematically modifying the chemical structure to understand its effect on biological activity.
Molecular DockingComputationally predicting the binding of a molecule to a biological target.

By leveraging these advanced research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What synthetic methodologies are employed to prepare 5-Amino-1,3,4-thiadiazole-2-carbohydrazide?

The synthesis typically involves cyclocondensation and functionalization steps. A two-step procedure is commonly used:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2 : Subsequent alkylation or hydrazide functionalization to introduce the carbohydrazide moiety. Optimized conditions may include refluxing in acetonitrile or ethanol with catalysts like triethylamine . Example reaction:
Starting MaterialReagent/ConditionProduct
AcylthiosemicarbazideCS₂, NaOH (cyclization)5-Amino-1,3,4-thiadiazole-2-thiol
Thiol intermediateHydrazine derivatives (alkylation)Target carbohydrazide

Q. What analytical techniques are used to confirm the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H NMR and IR spectroscopy : To verify functional groups (e.g., NH₂, C=O) and ring structure .
  • Elemental analysis : Confirms empirical formula.
  • TLC/HPLC : Assess purity (>95% is standard for pharmacological studies) .
  • Single-crystal X-ray diffraction : Resolves molecular geometry (if crystallizable) .

Q. What preliminary biological screening approaches are recommended for this compound?

Focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase-II for anticonvulsant potential) .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Disk diffusion or microdilution methods .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action for this compound?

  • Step 1 : Generate a 3D structure using software like Gaussian or AutoDock.
  • Step 2 : Dock the compound into target proteins (e.g., hCA-II, kinase enzymes) to identify binding interactions (e.g., hydrogen bonds with Thr199/Glu106 in hCA-II) .
  • Step 3 : Validate predictions with mutagenesis or isothermal titration calorimetry (ITC).

Q. How do structural modifications enhance pharmacological efficacy?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to improve receptor binding .
  • Hybridization : Combine with triazole or pyrimidine moieties to enhance bioavailability (see Table 1) .

Table 1 : Bioactivity of Thiadiazole Hybrids

Hybrid StructureTarget ActivityIC₅₀/EC₅₀Reference
Triazole-thiadiazoleAnticancer (MCF-7)12.3 µM
Pyrimidine-thiadiazoleAnticonvulsant8.9 µM

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Experimental variables : Temperature, solvent polarity, and cell line specificity (e.g., inhibition efficiency drops at >308 K due to desorption) .
  • Data normalization : Use standardized controls (e.g., cisplatin for cytotoxicity assays).
  • Meta-analysis : Compare molecular descriptors (logP, polar surface area) to correlate structure-activity trends .

Q. What strategies optimize bioavailability and reduce toxicity?

  • Prodrug design : Mask polar groups (e.g., esterify the carbohydrazide) to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance tumor targeting .
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict metabolic stability and hepatotoxicity .

Methodological Considerations

  • Synthetic reproducibility : Strict control of reaction time and temperature (e.g., 120°C for cyclization with POCl₃) .
  • In vivo validation : Prioritize compounds with IC₅₀ < 20 µM in vitro before testing in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.